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Quantitative Data on ABAD Inhibitors

Compound Focus: Frentizole

Get Quote

The following table summarizes the experimental data for Frentizole and its analog derivatives. Note that an

exact ICso value for Frentizole itself was not located in the provided search results.

Reported .
Compound Experimental Model -
Potency (ICso or Key Findings
Namel/Type . & Assay
Ki)
Frentizole ICs0 not ELISA-based Identified as an initial hit; later
specified in screening [2] [3] used as a structural template

Benzothiazole
Phosphonates (e.g.,
Al, A5, A6, 4a, 4b)

6-Benzothiazolyl
Ureas/Thioureas
(e.g., Compound 12)

results [1] [2] [3]

ICs0~1.8-2.5
MM (for 4a, 4b) [2]

Ki ~0.5 pM
(uncompetitive
inhibitor) [4]

Inhibition of
recombinant human
ABAD enzyme activity
(SAAC/NADH assay)

2]

In vitro evaluation with
recombinant enzyme

[4]

for designing more potent
analogs [2] [3].

Represent optimized
derivatives with measured
ICso values and demonstrated
rescue of AB-induced
mitochondrial dysfunction [2].

Described as a potent hit with
a good cytotoxicity profile and
potential for blood-brain
barrier permeation [4].
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Detailed Experimental Protocols

To help you evaluate the data, here are the key methodologies used in the cited studies.

¢ 1. Primary Screening (Binding Affinity): An ELISA-based screening assay was used to identify
Frentizole as an initial inhibitor of the AB-ABAD interaction [2] [3]. For derived compounds, Surface
Plasmon Resonance (SPR) was employed to confirm direct binding to the human recombinant
ABAD protein and determine binding affinity constants [2].

e 2. Enzymatic Activity Inhibition (ICso/Ki Determination): The core assay for determining ICso
values involved measuring the inhibition of ABAD's enzymatic activity. The standard protocol is as
follows [2]:

[e]

o

[e]

(o]

Enzyme: Recombinant human ABAD protein.

Substrate: S-acetoacetyl-CoA (SAAC).

Cofactor: NADH.

Method: The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically
after the reaction is initiated by adding SAAC. Compounds are tested over a concentration
range, and data is analyzed to determine the ICso and inhibition constant (Ki).

¢ 3. Functional & Phenotypic Assays:

[e]

o

Mitochondrial Function: Isolated mouse brain mitochondria were treated with Af3 in the
presence or absence of ABAD inhibitors. Key outcomes measured included cytochrome ¢
oxidase activity and ATP levels to assess rescue from AB-induced mitochondrial dysfunction
[2].

Blood-Brain Barrier (BBB) Penetration: The ability of promising compounds to cross the BBB
was evaluated in mice using a validated LC-MS/MS method to quantify drug concentrations in
the brain after intravenous administration [3].

Mechanism of Action & Experimental Workflow

The diagram below illustrates the role of ABAD in Alzheimer's disease pathology and the general workflow

for evaluating potential inhibitors.
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Key Insights for Researchers

¢ Frentizole as a Starting Point: The research frames Frentizole not as the most potent compound,
but as a foundational scaffold discovered through initial screening. The primary focus has been on
modifying its structure to develop analogs with significantly improved potency and drug-like properties
[2] 3.

e Optimized Properties: The most promising analogs, particularly the benzothiazole phosphonates,
were designed to overcome key development challenges. They not only show improved potency but
also demonstrated the crucial ability to cross the blood-brain barrier in mouse models, which is
essential for targeting Alzheimer's disease [3].

e Data Gap: The search results do not contain a specific ICso value for the original Frentizole molecule
in a direct enzymatic assay. Its role is established through initial binding screens, and its relative
potency is inferred by the performance of the derivatives built upon its structure.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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